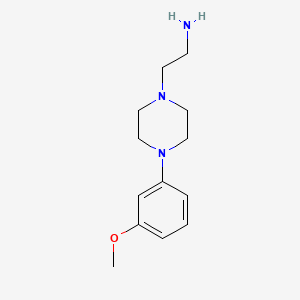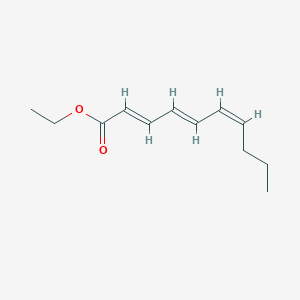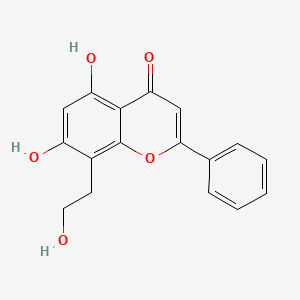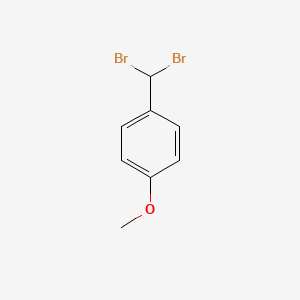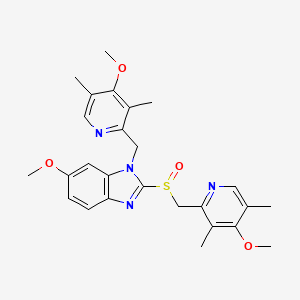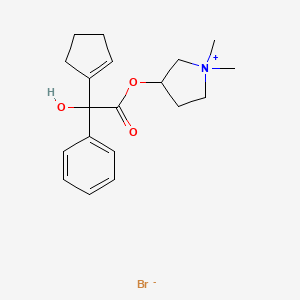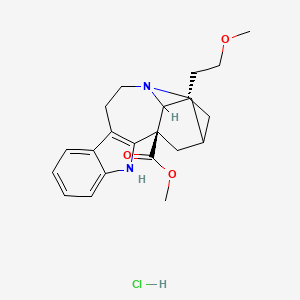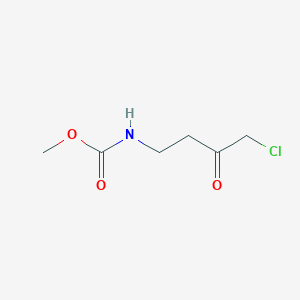
methyl N-(4-chloro-3-oxobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(4-chloro-3-oxobutyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a methyl group, a chloro-substituted butyl chain, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-chloro-3-oxobutyl)carbamate typically involves the reaction of a chloro-substituted butylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
Starting Materials: 4-chloro-3-oxobutylamine and methyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of solid-supported catalysts and automated systems further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(4-chloro-3-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSMe) can be used under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-chloro-3-oxobutyric acid derivatives.
Reduction: Formation of 4-chloro-3-hydroxybutylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl N-(4-chloro-3-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl N-(4-chloro-3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the chloro-substituted butyl chain.
Ethyl N-(4-chloro-3-oxobutyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl N-(4-chloro-3-oxobutyl)carbamate: Contains a tert-butyl group, offering different steric and electronic properties.
Uniqueness
Methyl N-(4-chloro-3-oxobutyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the oxo functionality allows for targeted interactions in chemical reactions and potential biological activities.
Propriétés
Formule moléculaire |
C6H10ClNO3 |
|---|---|
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
methyl N-(4-chloro-3-oxobutyl)carbamate |
InChI |
InChI=1S/C6H10ClNO3/c1-11-6(10)8-3-2-5(9)4-7/h2-4H2,1H3,(H,8,10) |
Clé InChI |
UFGQIMIKXVVHTK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


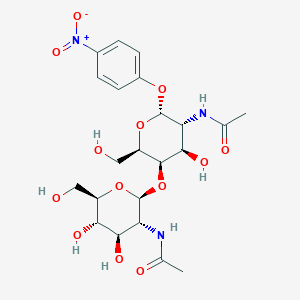
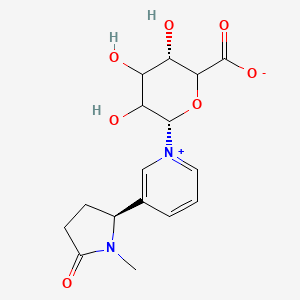
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)

